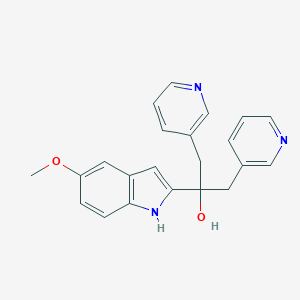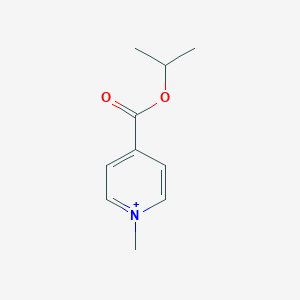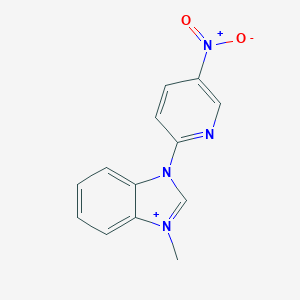![molecular formula C16H9Cl4NO3 B493236 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B493236.png)
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyindole moiety. It is often studied for its potential biological activities and chemical reactivity.
准备方法
The synthesis of 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Addition of the Oxoethyl Group: The oxoethyl group is introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the oxo group, forming a secondary alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It may serve as a lead compound for designing new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA or proteins, disrupting their normal functions and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
4,7-Dichloro-1,10-phenanthroline: This compound also contains chlorine atoms and an aromatic structure but differs in its core structure and reactivity.
2,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but lacks the indole core and oxoethyl group.
3-Hydroxyindole: This compound contains the hydroxyindole moiety but lacks the additional chlorine atoms and oxoethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H9Cl4NO3 |
|---|---|
分子量 |
405.1g/mol |
IUPAC 名称 |
4,7-dichloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H9Cl4NO3/c17-7-1-2-8(11(20)5-7)12(22)6-16(24)13-9(18)3-4-10(19)14(13)21-15(16)23/h1-5,24H,6H2,(H,21,23) |
InChI 键 |
CQWCZKKNYNJFOQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Dimethylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493154.png)
![1-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493155.png)


![2-Isopropyl-1-methylimidazo[1,2-a]pyridin-1-ium-7-yl dimethylcarbamate](/img/structure/B493158.png)
![Ethyl 2-(4-iodophenyl)imidazo[1,2-a]pyridin-6-yl sulfide](/img/structure/B493161.png)
![2-(4-Bromophenyl)imidazo[1,2-a]quinoline](/img/structure/B493163.png)
methanol](/img/structure/B493165.png)
![5-{[(Dimethylamino)oxy]carbonyl}-2-isopropyl-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493169.png)
![8-{[(Dimethylamino)oxy]carbonyl}-1-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493171.png)
![8-{[(Dimethylamino)oxy]carbonyl}-2-isopropyl-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493172.png)
![1-[(2-Isopropylimidazo[1,2-a]pyridin-8-yl)oxy]-3-methyl-2-butanone](/img/structure/B493173.png)
![8-{[(Dimethylamino)oxy]carbonyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493174.png)
